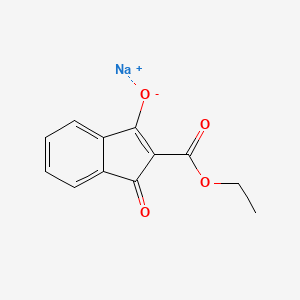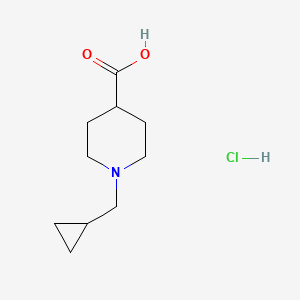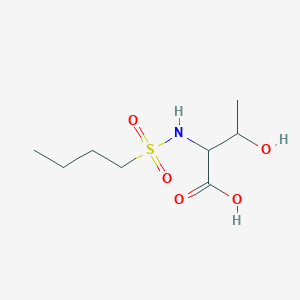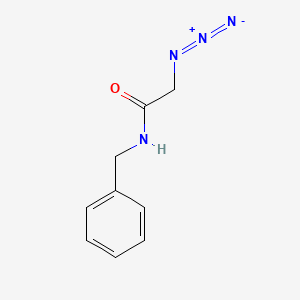![molecular formula C5H9N3S2 B3375994 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- CAS No. 116481-28-8](/img/structure/B3375994.png)
1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl-] is a compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of thiadiazole derivatives and has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl-] has been extensively studied for its various applications in scientific research. This compound has been found to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential as a corrosion inhibitor, as well as its use in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl-] is not fully understood. However, studies have suggested that the compound may exert its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects
1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl-] has been shown to have various biochemical and physiological effects. It has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have antitumor activity against various cancer cell lines. Additionally, the compound has been found to possess anti-inflammatory and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl-] is its wide range of biological activities, which makes it a useful compound for various scientific research applications. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl-]. One area of research is the development of new derivatives of this compound with enhanced biological activity and reduced toxicity. Another direction is the investigation of the compound's potential as a corrosion inhibitor in various industries. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, warrants further investigation. Finally, the compound's use in materials science, particularly in the synthesis of new materials with unique properties, is an area of interest for future research.
Conclusion
In conclusion, 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl-] is a compound with a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique properties and biological activities make it a useful compound for various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
5-(2-methylsulfanylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQRJNUWSTQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395977 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- | |
CAS RN |
116481-28-8 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Spiro[2.4]hept-4-en-6-one](/img/structure/B3375947.png)






